molecular formula C21H30N2O2 B3809613 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide

3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide

Cat. No.: B3809613
M. Wt: 342.5 g/mol
InChI Key: BSGILHIJMAJGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide, commonly known as CPP or CPP-115, is a novel compound that has been widely studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have beneficial effects on brain function.

Mechanism of Action

CPP-115 works by inhibiting the enzyme 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide-AT, which is responsible for the breakdown of this compound in the brain. Inhibition of this compound-AT leads to an increase in this compound levels, which can have beneficial effects on brain function. This compound is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase this compound levels in the brain, which can have a range of effects on brain function. This compound is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. Increased this compound levels can lead to a reduction in seizure activity, a decrease in anxiety-like behavior, and an improvement in cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP-115 as a research tool is its potency and selectivity as a 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide-AT inhibitor. This allows for precise manipulation of this compound levels in the brain, which can be useful for studying the role of this compound in various neurological disorders. However, one limitation of CPP-115 is its relatively short half-life, which can make it difficult to maintain stable this compound levels over an extended period of time.

Future Directions

There are several potential future directions for research on CPP-115. One area of interest is the use of CPP-115 as a potential treatment for substance abuse disorders. Preclinical studies have shown that CPP-115 can reduce drug-seeking behavior in animal models of addiction. Another area of interest is the use of CPP-115 as a potential treatment for cognitive disorders, such as Alzheimer's disease. Preclinical studies have shown that CPP-115 can improve cognitive function in animal models of Alzheimer's disease. Finally, further research is needed to fully understand the long-term effects of CPP-115 on brain function and to determine its safety and efficacy as a potential therapeutic agent.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety disorders, and substance abuse disorders. Preclinical studies have shown that CPP-115 can increase 3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide levels in the brain and reduce seizure activity in animal models of epilepsy. CPP-115 has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

Properties

IUPAC Name

3-[1-(cyclopentanecarbonyl)piperidin-4-yl]-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-16-5-4-8-19(15-16)22-20(24)10-9-17-11-13-23(14-12-17)21(25)18-6-2-3-7-18/h4-5,8,15,17-18H,2-3,6-7,9-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGILHIJMAJGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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